Cas no 246019-65-8 (Benzenamine,2-(1-methylenepropyl)-)

Benzenamine,2-(1-methylenepropyl)- structure
246019-65-8 structure
Product Name:Benzenamine,2-(1-methylenepropyl)-
CAS No:246019-65-8
MF:C10H13N
MW:147.216922521591
CID:245988
PubChem ID:10582919
Update Time:2025-04-19

Benzenamine,2-(1-methylenepropyl)- Chemical and Physical Properties

Names and Identifiers

    • Benzenamine,2-(1-methylenepropyl)-
    • Benzenamine, 2-(1-methylenepropyl)- (9CI)
    • 2-but-1-en-2-ylaniline
    • DTXSID00441974
    • 246019-65-8
    • 2-(But-1-en-2-yl)aniline
    • SCHEMBL24385024
    • AKOS006352419
    • Inchi: 1S/C10H13N/c1-3-8(2)9-6-4-5-7-10(9)11/h4-7H,2-3,11H2,1H3
    • InChI Key: ZLAKJVYSXLRGSJ-UHFFFAOYSA-N
    • SMILES: NC1C=CC=CC=1C(=C)CC

Computed Properties

  • Exact Mass: 147.104799419g/mol
  • Monoisotopic Mass: 147.104799419g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 11
  • Rotatable Bond Count: 2
  • Complexity: 140
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.1
  • Topological Polar Surface Area: 26Ų
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